molecular formula C14H18N2 B1330730 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 6650-04-0

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B1330730
CAS No.: 6650-04-0
M. Wt: 214.31 g/mol
InChI Key: ANFOWSMYMVVVLD-UHFFFAOYSA-N
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Scientific Research Applications

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for neurological disorders due to its interaction with neurotransmitter systems.

    Industry: It is utilized in the development of new materials and chemical processes

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to hazard classifications . It is also considered combustible .

Future Directions

The future directions for the study and application of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline could involve the development of more complex and enantiopure THBCs . There is also potential for further investigation into the compound’s pharmacological properties .

Chemical Reactions Analysis

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to receptor sites, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives such as:

Properties

IUPAC Name

1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-6,9,13,15-16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFOWSMYMVVVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344686
Record name 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6650-04-0
Record name 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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